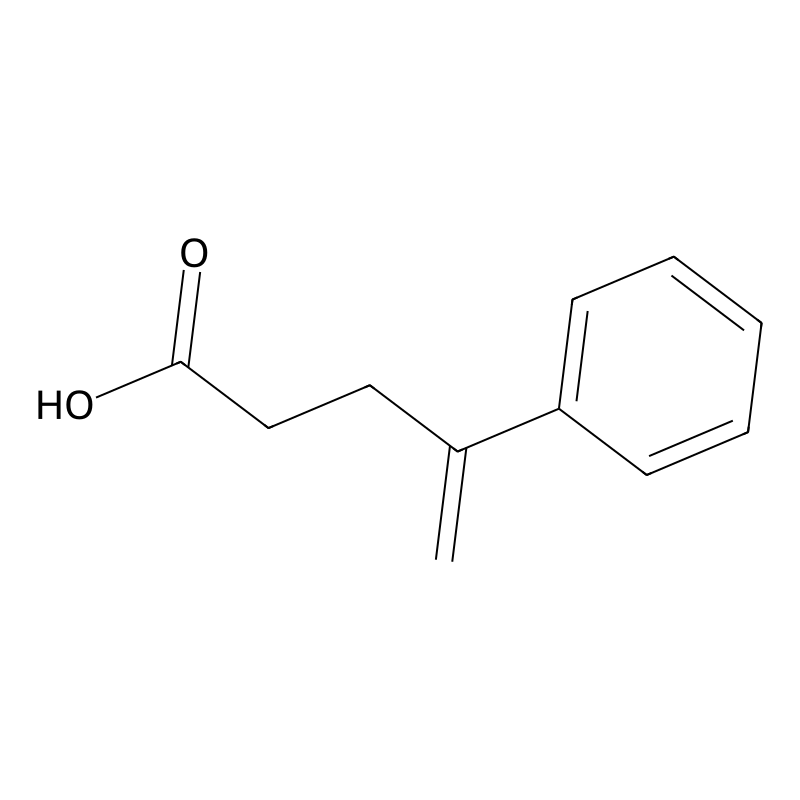

4-Phenyl-4-pentenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenyl-4-pentenoic acid is an organic compound with the molecular formula . It is characterized by a pentenoic acid chain with a phenyl group attached to the fourth carbon. This structure imparts unique chemical properties and biological activities, making it a subject of interest in various fields, including organic chemistry and pharmacology. The compound's systematic name reflects its structure, where the "4-phenyl" indicates the presence of a phenyl group at the fourth position of the pentenoic acid backbone .

Research indicates that 4-Phenyl-4-pentenoic acid exhibits significant biological activity. Its mechanism of action primarily involves its conversion to coenzyme A esters in biological systems, leading to the inhibition of fatty acid oxidation by depleting coenzyme A levels. This inhibition affects various metabolic pathways, including the oxidation of long and short-chain fatty acids, pyruvate, and alpha-ketoglutarate. The compound has been studied for its potential therapeutic applications, particularly in metabolic disorders .

The synthesis of 4-Phenyl-4-pentenoic acid typically involves several steps:

- Starting Materials: The reaction begins with methyl 3-benzoylpropionate and methyltriphenylphosphonium bromide.

- Reaction Conditions: The reaction is carried out in anhydrous toluene under a nitrogen atmosphere.

- Intermediate Formation: An intermediate product, methyl 4-phenyl-4-pentenoate, is formed.

- Hydrolysis: This intermediate is then hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water to yield 4-Phenyl-4-pentenoic acid .

While industrial production methods for this compound are not widely documented, laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications.

Studies on 4-Phenyl-4-pentenoic acid have focused on its interactions within biological systems. The compound's ability to inhibit fatty acid oxidation suggests potential implications for metabolic regulation and energy production within cells. Further research is needed to fully elucidate its interaction mechanisms and therapeutic potentials .

Several compounds share structural similarities with 4-Phenyl-4-pentenoic acid:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Pentenoic Acid | Similar structure but lacks the phenyl group | Does not exhibit the same level of biological activity |

| 3-Phenylpropionic Acid | Contains a phenyl group but differs in carbon chain length | Different reactivity due to chain length |

| Cinnamic Acid | Contains a phenyl group with a different unsaturated carbon chain | Distinct chemical properties due to structural differences |

Uniqueness

The uniqueness of 4-Phenyl-4-pentenoic acid lies in its combination of both a phenyl group and an unsaturated carbon chain. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for research and potential applications in medicine and industry .